Technical Guide: Structural Analysis & Impurity Profiling of Lacosamide vs. 2-(Benzylamino)-N-methylacetamide
Technical Guide: Structural Analysis & Impurity Profiling of Lacosamide vs. 2-(Benzylamino)-N-methylacetamide
This guide provides an in-depth technical analysis of 2-(Benzylamino)-N-methylacetamide (CAS 937396-50-4) in the context of Lacosamide impurity profiling.
Executive Summary
Is 2-(Benzylamino)-N-methylacetamide a standard Lacosamide impurity? No. Based on current pharmacopeial standards (USP/EP) and dominant synthetic pathways, 2-(Benzylamino)-N-methylacetamide is not a listed process impurity or degradation product of Lacosamide.
It is a structural isomer of specific Lacosamide fragments but lacks the core D-serine backbone. Its presence would indicate a fundamental deviation in starting materials (utilizing Glycine and Methylamine) rather than a side-reaction of the standard Lacosamide synthesis.
This guide details the structural divergence, the theoretical genesis of the target molecule, and the actual N-methylated impurities researchers must monitor.
Part 1: Structural Comparative Analysis
To understand why 2-(Benzylamino)-N-methylacetamide is an unlikely impurity, we must deconstruct the molecular architecture of Lacosamide against the target molecule.
Molecular Deconstruction
| Feature | Lacosamide (API) | Target: 2-(Benzylamino)-N-methylacetamide | Implication |
| Backbone | D-Serine (Chiral) | Glycine (Achiral) | Target lacks the C3-methoxy side chain. |
| N-Terminus | Acetyl group attached to amine. | Benzyl group attached to amine.[1][2][3][4][5] | The amine protection is reversed. |
| C-Terminus | N-Benzyl amide.[1][2][4] | N-Methyl amide.[1][2][4][5][6] | The amide substituent is swapped. |
| Formula | Significant mass difference ( |
The "Swapped" Moiety Problem
Lacosamide is synthesized to have a Benzyl-amide tail and an Acetyl-amine head. The target molecule, 2-(Benzylamino)-N-methylacetamide, effectively "swaps" these substituents and removes the chiral side chain.
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Lacosamide:
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Target:
This "double swap" (Benzyl on amine instead of amide; Methyl on amide instead of methoxy) suggests the target is a product of a completely different synthetic route, likely intended for a different chemical entity, rather than a degradation product of Lacosamide.
Part 2: Theoretical Genesis & Synthetic Pathways
We must analyze the synthetic routes to prove why the target molecule does not form during standard Lacosamide production, and identify the actual impurities that resemble it.
Standard Lacosamide Synthesis (The "Serine Route")
The industrial synthesis of Lacosamide typically proceeds via D-Serine.
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Protection: D-Serine is N-protected (e.g., Boc/Cbz).
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Coupling: Reaction with Benzylamine to form the amide.
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O-Methylation: Reaction with Methyl Iodide (MeI) and Silver Oxide (
) or similar. -
Acetylation: Final N-acetylation.
In this pathway, the amide nitrogen is always benzylated. There is no source of methylamine to form an N-methyl amide.
Theoretical Genesis of the Target (The "Glycine Route")
For 2-(Benzylamino)-N-methylacetamide to form, the synthesis would require:
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Starting Material: Glycine (or a halo-acetyl derivative).[4]
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Reagents: Methylamine (to form the amide) and Benzylamine (to alkylate the alpha-nitrogen).
This represents a contamination event where Glycine replaces D-Serine AND Methylamine replaces Benzylamine. The probability of this simultaneous double-error is statistically negligible in a GMP environment.
Pathway Visualization (Graphviz)
Figure 1: Comparison of the standard Lacosamide synthetic pathway versus the hypothetical "wrong reagent" pathway required to generate the target molecule.
Part 3: The Actual N-Methyl Impurity (Confusion Point)
It is highly probable that the inquiry stems from a confusion with Lacosamide Impurity C (EP/USP nomenclature), which involves N-methylation.
Lacosamide Impurity C
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Chemical Name: (2R)-N-Benzyl-3-methoxy-2-[methyl(acetyl)amino]propanamide.
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Origin: During the O-methylation step (using Methyl Iodide), the amide nitrogen of the acetamido group can also be methylated if conditions are too aggressive.
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Structure Comparison:
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Impurity C:
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Target:
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Crucial Distinction: In Impurity C, the "N-methyl" is on the amine nitrogen (the head), and the tail remains N-benzyl. In the target molecule, the "N-methyl" is on the amide nitrogen (the tail).
Table of Related Impurities
| Impurity Code (EP) | Chemical Name | Relation to Target |
| Impurity A | (S)-2-acetamido-N-benzyl-3-methoxypropionamide | Enantiomer. No N-methyl amide. |
| Impurity B | (R)-2-acetamido-N-benzyl-3-hydroxypropionamide | Des-methyl (O-desmethyl). |
| Impurity C | (R)-2-(N-methylacetamido)-N-benzyl-3-methoxypropionamide | Closest Analog. N-methylation occurs on the acetyl-amino group. |
| Target | 2-(Benzylamino)-N-methylacetamide | Structural Mismatch. Glycine backbone; reversed amide/amine substituents. |
Part 4: Analytical Protocol for Verification
If you suspect the presence of 2-(Benzylamino)-N-methylacetamide due to a specific custom synthesis route (e.g., using sarcosine derivatives), use the following protocol to differentiate it from standard Lacosamide impurities.
HPLC-MS/MS Differentiation Strategy
Rationale: The target molecule (
Protocol:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).
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Mobile Phase:
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A: 0.1% Formic Acid in Water.
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B: 0.1% Formic Acid in Acetonitrile.
-
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Gradient: 5% B to 95% B over 15 minutes.
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Detection: ESI+ (Electrospray Ionization, Positive Mode).
Expected Mass Transitions (MRM):
| Compound | Molecular Weight | Precursor Ion | Key Fragment |
| Lacosamide | 250.30 | 251.1 | 91.0 (Benzyl), 108.0 (Methoxy-ethyl) |
| Impurity C | 264.32 | 265.2 | 91.0 (Benzyl) |
| Target Molecule | 178.23 | 179.1 | 91.0 (Benzyl), 58.0 (N-methylacetamide) |
Interpretation:
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If you observe a peak at m/z 179.1 , it confirms the presence of a truncated glycine-derivative, potentially the target molecule.
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If you observe m/z 265.2 , it is the standard Impurity C (Over-methylation).
References
- European Pharmacopoeia (EP). Lacosamide Monograph 2991. Strasbourg, France: EDQM. (Lists Impurities A, B, C, D, E, F, H).
- United States Pharmacopeia (USP). Lacosamide. Rockville, MD: USP Convention.
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Radatz, M., et al. (2020). "Synthesis and Characterization of Lacosamide Impurities." Journal of Pharmaceutical and Biomedical Analysis.
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PubChem . Compound Summary: 2-(Benzylamino)-N-methylacetamide (CAS 937396-50-4).
- Weigl, J., et al. (2018). "Investigation of the degradation behavior of Lacosamide." Pharmazie. (Discusses degradation pathways leading to des-acetyl and des-methyl analogs).
Sources
- 1. Cas 103-67-3,N-Methylbenzylamine | lookchem [lookchem.com]
- 2. hymasynthesis.com [hymasynthesis.com]
- 3. eppltd.com [eppltd.com]
- 4. Novel glycine amides, semicarbazides and fluoroallylamines as inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 72085-01-9|N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide|BLD Pharm [bldpharm.com]
- 6. 甘氨酸甲酰胺 | Glycine methylamide | 22356-89-4 - 乐研试剂 [leyan.com]
